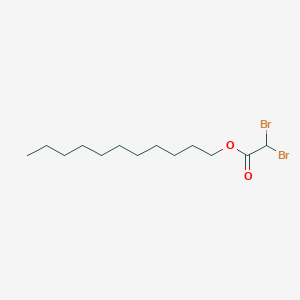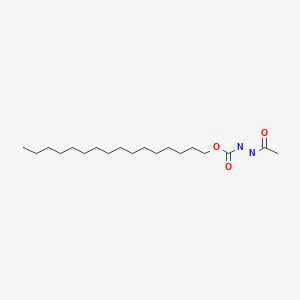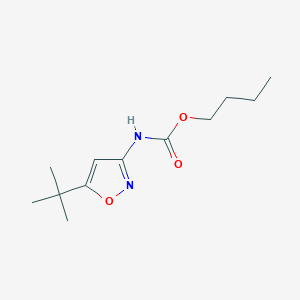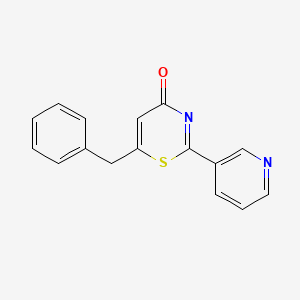![molecular formula C9H12O3 B14380879 6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one CAS No. 89567-18-0](/img/structure/B14380879.png)
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-8-oxabicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors. For example, the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method to prepare enantiomerically pure 8-oxabicyclo octanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxabicyclo[3.2.1]oct-3-en-7-one: This compound shares a similar bicyclic structure and is used in similar applications.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Another related compound with a similar structure and reactivity.
Uniqueness
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specific applications where the ethoxy group plays a crucial role.
Eigenschaften
CAS-Nummer |
89567-18-0 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
6-ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-2-11-9-5-8-6(10)3-4-7(9)12-8/h3-4,7-9H,2,5H2,1H3 |
InChI-Schlüssel |
CUWSWPRAIJBOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC2C(=O)C=CC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)

![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)

![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)

![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)

